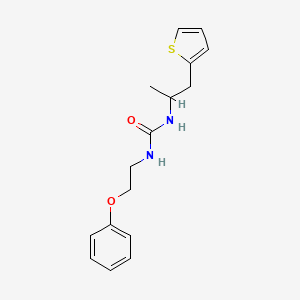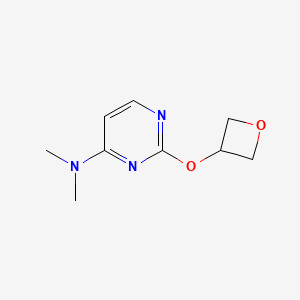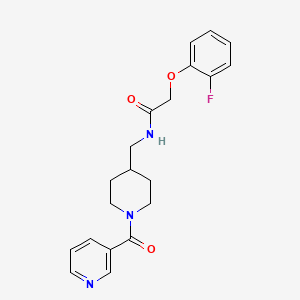
N-(3-(1-pivaloyl-5-(o-tolyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-(1-pivaloyl-5-(o-tolyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide is a complex organic compound featuring a pyrazole core, known for its utility in various fields of scientific research, particularly in medicinal chemistry and organic synthesis. This compound's unique structural elements impart distinct chemical and physical properties that make it valuable in diverse research applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(1-pivaloyl-5-(o-tolyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide involves multiple steps, typically starting with the preparation of the pyrazole core. This is often achieved via a reaction between a suitable hydrazine derivative and a 1,3-diketone. The pivaloyl and o-tolyl groups are introduced through subsequent acylation and arylation reactions, respectively.
Industrial Production Methods
On an industrial scale, the compound's production requires optimized conditions to ensure high yield and purity. This may involve the use of advanced catalysts, controlled temperatures, and specific solvent systems that enhance the efficiency of each step in the synthesis process.
化学反応の分析
Types of Reactions
Oxidation: : The compound can undergo oxidation to form various oxidized derivatives, which may be useful for further synthetic applications.
Reduction: : Reduction reactions can modify the compound’s functional groups, potentially leading to the formation of new bioactive molecules.
Substitution: : Various substitution reactions, particularly nucleophilic and electrophilic substitutions, can introduce different substituents into the molecule, enhancing its versatility.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: : Typical reducing agents are sodium borohydride and lithium aluminum hydride.
Substitution: : Substitutions may require catalysts such as palladium on carbon or bases like sodium hydride.
Major Products
The major products formed from these reactions vary depending on the reagents and conditions used, often resulting in derivatives with potentially enhanced biological or chemical properties.
科学的研究の応用
N-(3-(1-pivaloyl-5-(o-tolyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide has broad applications in scientific research:
Chemistry: : It serves as an intermediate in the synthesis of various complex organic molecules.
Biology: : It can be used in studies involving enzyme inhibition or as a model compound for biochemical assays.
Medicine: : The compound's derivatives might exhibit pharmacological properties, making it valuable in drug discovery and development.
Industry: : Its unique structural features can be exploited in the creation of novel materials with specific desired properties.
作用機序
The mechanism by which N-(3-(1-pivaloyl-5-(o-tolyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide exerts its effects typically involves interaction with molecular targets such as enzymes or receptors. Its structure allows it to bind to active sites or specific domains, potentially inhibiting or modifying their activity. The pathways involved can vary widely, depending on the specific application or the biological context.
類似化合物との比較
Comparison with Other Similar Compounds
Compared to other pyrazole derivatives, N-(3-(1-pivaloyl-5-(o-tolyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide stands out due to its unique combination of functional groups. The pivaloyl and methanesulfonamide groups confer specific steric and electronic properties, making it distinct in terms of reactivity and application.
List of Similar Compounds
N-(3-(1-acetyl-5-phenyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide
N-(3-(1-benzoyl-5-(o-tolyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide
N-(3-(1-isobutyryl-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide
Each of these compounds shares a core structure with variations in their functional groups, affecting their chemical and biological properties.
That’s a lot to chew on! Let me know if anything jumps out that you want to dive into deeper.
特性
IUPAC Name |
N-[3-[2-(2,2-dimethylpropanoyl)-3-(2-methylphenyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O3S/c1-15-9-6-7-12-18(15)20-14-19(23-25(20)21(26)22(2,3)4)16-10-8-11-17(13-16)24-29(5,27)28/h6-13,20,24H,14H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEOIONFCFDODAY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2CC(=NN2C(=O)C(C)(C)C)C3=CC(=CC=C3)NS(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-[(1-Cyanocyclohexyl)carbamoyl]ethyl 2-(furan-2-yl)quinoline-4-carboxylate](/img/structure/B2526368.png)



![(3-(Benzo[d]thiazol-2-yloxy)azetidin-1-yl)(cyclopropyl)methanone](/img/structure/B2526375.png)

![Furo[3,2-b]pyridin-3-ol hydrochloride](/img/structure/B2526379.png)
![1-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-4-(4-fluorophenyl)-1H-pyrazol-5-amine](/img/structure/B2526380.png)
![N-(2-ethylphenyl)-2-(7-(4-fluorophenyl)-4-oxo-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2526381.png)
![N-(3-(1H-imidazol-1-yl)propyl)-4-oxo-8-(p-tolyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2526383.png)
![3-methyl-5-[1-(5-methyl-1-phenyl-1H-pyrazole-4-carbonyl)azetidin-3-yl]-1,2,4-oxadiazole](/img/structure/B2526384.png)

![Tert-butyl 4-[but-2-ynoyl(oxan-4-yl)amino]piperidine-1-carboxylate](/img/structure/B2526386.png)
![3-methyl-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]but-2-enamide](/img/structure/B2526388.png)
